molecular formula C16H18 B11941718 2,2',3,3'-Tetramethylbiphenyl CAS No. 7495-46-7

2,2',3,3'-Tetramethylbiphenyl

Cat. No.: B11941718
CAS No.: 7495-46-7
M. Wt: 210.31 g/mol
InChI Key: NGDMCVXWKKYGRQ-UHFFFAOYSA-N
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Description

2,2’,3,3’-Tetramethylbiphenyl is an organic compound with the molecular formula C16H18. It is a derivative of biphenyl, where four methyl groups are substituted at the 2, 2’, 3, and 3’ positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,3’-Tetramethylbiphenyl typically involves the reductive coupling of 3-nitro-o-xylene using sodium borohydride in an aprotic solvent. This method is preferred over traditional zinc powder reduction in alkaline alcohol water due to its higher yield and simpler post-treatment . The process includes steps such as rearrangement reaction, deamination, and oxidative dehydration .

Industrial Production Methods

Industrial production of 2,2’,3,3’-Tetramethylbiphenyl often employs continuous production techniques to ensure high yield and efficiency. The use of 3-nitro-o-xylene as a starting material and sodium borohydride for reductive coupling are common practices in the industry .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,3,3’-Tetramethylbiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other tetramethylbiphenyl isomers. Its stability and ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications .

Properties

CAS No.

7495-46-7

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-2,3-dimethylbenzene

InChI

InChI=1S/C16H18/c1-11-7-5-9-15(13(11)3)16-10-6-8-12(2)14(16)4/h5-10H,1-4H3

InChI Key

NGDMCVXWKKYGRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC(=C2C)C)C

Origin of Product

United States

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